5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole
Description
5-[(3aS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a bicyclic octahydrocyclopenta[c]pyrrolidine group and at position 3 with a cyclopropylmethyl moiety. The stereochemistry (3aS,6aS) of the bicyclic system introduces rigidity and conformational constraints, which may enhance receptor-binding specificity.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H19N3O/c1-2-10-7-14-8-13(10,5-1)12-15-11(16-17-12)6-9-3-4-9/h9-10,14H,1-8H2/t10-,13-/m1/s1 |
InChI Key |
IRMGZFTVWRORAB-ZWNOBZJWSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)CC4CC4 |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NC(=NO3)CC4CC4 |
Origin of Product |
United States |
Biological Activity
The compound 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole is a heterocyclic molecule characterized by its oxadiazole ring structure. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The unique bicyclic structure of the compound enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 233.31 g/mol. The oxadiazole moiety contributes significantly to its biological activity due to the presence of electron-withdrawing nitrogen and oxygen atoms within the five-membered ring.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to This compound can inhibit various bacterial strains effectively. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
Antitumor Activity
The antitumor potential of oxadiazole derivatives has been documented in several studies. For example, compounds containing the oxadiazole ring have demonstrated cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications on the oxadiazole ring can significantly enhance these effects.
Anti-inflammatory Properties
Inflammation is a common pathological condition linked to various diseases. Compounds like This compound have shown promise in reducing inflammation markers in vitro and in vivo. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It may also act on various receptors that mediate cellular responses to stimuli.
- Cell Membrane Interaction : The lipophilicity introduced by substituents on the oxadiazole ring enhances membrane permeability.
Comparative Analysis with Similar Compounds
To understand the unique properties of This compound , a comparative analysis with other oxadiazole derivatives is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,2,4-Oxadiazole | Structure | Basic structure without additional substituents |
| 2-Amino-1,3,4-oxadiazole | Structure | Contains an amino group enhancing biological activity |
| 5-(Phenyl)-1,2,4-oxadiazole | Structure | Aromatic substitution increases stability and reactivity |
This table illustrates how structural variations influence biological activity and stability.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives:
- Antitubercular Activity : A study by Villemagne et al. (2020) synthesized new oxadiazole compounds that showed potent activity against Mycobacterium tuberculosis. One compound exhibited an EC value of 0.072 μM and good pharmacokinetic properties.
- Anticancer Studies : Research has shown that certain oxadiazoles can induce apoptosis in cancer cells by activating caspase pathways and inhibiting growth factor signaling.
Comparison with Similar Compounds
Substituent Effects
- Position 5: The target’s bicyclic octahydrocyclopenta[c]pyrrolidine group provides steric bulk and rigidity, which may improve binding affinity to hydrophobic pockets in viral targets.
- Position 3 : The cyclopropylmethyl group in the target compound is less polar than the 4-pyridyl group in 1a/1b, favoring membrane penetration but possibly reducing aqueous solubility. The pyridyl group in 1a/1b could engage in hydrogen bonding or ionic interactions, enhancing solubility and enzyme inhibition .
Stereochemical Impact
The (3aS,6aS) configuration of the target compound imposes a fixed spatial arrangement, which may optimize interactions with chiral binding sites. In contrast, the (3R) and (3S) stereochemistry of 1a and 1b, respectively, demonstrates how minor stereochemical changes in the pyrrolidine ring can modulate activity—a principle that may extend to the target’s bicyclic system .
Hypothesized Pharmacokinetic Properties
- Lipophilicity : The target compound’s cyclopropylmethyl and bicyclic groups likely increase logP values compared to 1a/1b, suggesting improved blood-brain barrier penetration but higher metabolic clearance risk.
- Solubility : The absence of polar groups (e.g., pyridyl) in the target may limit solubility, necessitating formulation adjustments for in vivo efficacy.
Preparation Methods
Amidoxime and Carboxylic Acid Derivatives Cyclization
This classical method involves the cyclization reaction between amidoximes and carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. The amidoxime serves as the nucleophile, and the carboxylic acid derivative acts as the electrophile to form the 1,2,4-oxadiazole ring via heterocyclization.
-
- Amidoxime is reacted with an acyl chloride or activated carboxylic acid derivative.
- Catalysts like tetrabutylammonium fluoride (TBAF) or pyridine can be used to improve reaction efficiency.
- Reaction conditions vary from reflux to room temperature depending on reagents.
- Purification often involves crystallization or chromatography.
-
- This method is well-established and straightforward.
- Yields can range from poor to excellent (11–90%), depending on substituents and conditions.
- Harsh reaction conditions and purification difficulties are common drawbacks.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
This approach forms the oxadiazole ring by the 1,3-dipolar cycloaddition between nitrile oxides and nitriles.
-
- Generation of nitrile oxide in situ.
- Reaction with nitrile substrates in the presence of catalysts such as platinum(IV).
- Mild reaction conditions compared to amidoxime cyclization.
-
- Allows access to diverse oxadiazole derivatives.
- Challenges include poor solubility of starting materials, low yields, and expensive catalysts.
- Side reactions such as nitrile oxide dimerization can occur.
Recent Advances: One-Pot Synthesis Using Superbases
A novel one-pot synthesis has been reported using amidoximes and methyl or ethyl esters of carboxylic acids in a superbase medium (NaOH/DMSO) at room temperature.
-
- Room temperature synthesis.
- Simple purification protocols.
- Reaction times vary from 4 to 24 hours.
- Yields vary widely but can be optimized.
-
- Mild conditions.
- Scalability and operational simplicity.
- Potential for diverse substitution patterns.
While exact experimental details for this compound are limited in public literature, the general approach involves:
- Step 1: Synthesis of the amidoxime precursor from the corresponding nitrile or amidoxime derivative bearing the bicyclic octahydrocyclopenta[c]pyrrol moiety.
- Step 2: Preparation of the cyclopropylmethyl carboxylic acid derivative (e.g., acyl chloride or ester).
- Step 3: Cyclization of the amidoxime with the activated carboxylic acid derivative under catalytic conditions (e.g., pyridine or TBAF) or via the one-pot superbase method to form the 1,2,4-oxadiazole ring.
- Step 4: Purification by crystallization or chromatographic methods.
| Method | Starting Materials | Conditions | Catalysts/Reagents | Yields (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoximes + Acyl chlorides | Reflux or RT | TBAF, Pyridine | 11–90 | Well-established, versatile | Harsh conditions, purification |
| Amidoxime + Carboxylic Ester | Amidoximes + methyl/ethyl esters | RT to reflux | Coupling agents (EDC, DCC) | Moderate | Mild conditions possible | Moderate yields, longer times |
| 1,3-Dipolar Cycloaddition | Nitrile oxides + nitriles | Mild, Pt(IV) catalyst | Platinum(IV) | Low to moderate | Mild conditions | Expensive catalyst, side reactions |
| One-Pot Superbase (NaOH/DMSO) | Amidoximes + methyl/ethyl esters | RT, 4–24 h | NaOH/DMSO | 11–90 | Simple, mild, scalable | Reaction time variability |
The amidoxime and carboxylic acid derivative cyclization remains the most commonly employed and reliable method for synthesizing 1,2,4-oxadiazole derivatives, including complex substituted variants such as This compound .
Recent advances in one-pot superbase-mediated synthesis offer promising alternatives that reduce reaction harshness and improve operational simplicity, though optimization is required to maximize yields and minimize reaction times.
The 1,3-dipolar cycloaddition method, while conceptually attractive for its mild conditions, is limited by catalyst cost and side reactions, making it less favorable for large-scale or complex molecule synthesis.
Structural complexity of the bicyclic pyrrol moiety and cyclopropylmethyl substituent necessitates careful selection of synthetic routes to preserve stereochemistry and functional group integrity.
Further research into catalyst development and reaction condition optimization could enhance the efficiency and scalability of these synthetic methods.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery, PMC, 2020. - Smolecule Product Description for this compound, 2024. - 1,3,4-Oxadiazole Derivatives: Synthesis and Characterization, PMC, 2014 (for comparative oxadiazole synthesis methods).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
